molecular formula C13H14FN3OS B12263708 1-(6-Fluoro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide

1-(6-Fluoro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B12263708
M. Wt: 279.34 g/mol
InChI Key: PPZASAISWMPPQW-UHFFFAOYSA-N
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Description

1-(6-Fluoro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide is a compound belonging to the benzothiazole family, which is known for its diverse biological activities. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. The presence of a fluorine atom at the 6th position of the benzothiazole ring enhances the compound’s biological activity and stability .

Preparation Methods

The synthesis of 1-(6-Fluoro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide typically involves the condensation reaction of 6-fluoro-1,3-benzothiazol-2-ylamine with piperidine-4-carboxylic acid or its derivatives. The reaction is carried out under mild conditions, often using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(6-Fluoro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

1-(6-Fluoro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-Fluoro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. In antimicrobial applications, the compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell death . In anticancer applications, it inhibits the proliferation of tumor cells by interfering with key signaling pathways involved in cell growth and survival .

Comparison with Similar Compounds

1-(6-Fluoro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide can be compared with other benzothiazole derivatives, such as:

Properties

Molecular Formula

C13H14FN3OS

Molecular Weight

279.34 g/mol

IUPAC Name

1-(6-fluoro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide

InChI

InChI=1S/C13H14FN3OS/c14-9-1-2-10-11(7-9)19-13(16-10)17-5-3-8(4-6-17)12(15)18/h1-2,7-8H,3-6H2,(H2,15,18)

InChI Key

PPZASAISWMPPQW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)C2=NC3=C(S2)C=C(C=C3)F

Origin of Product

United States

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